molecular formula C20H16N4O3S B11088333 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11088333
M. Wt: 392.4 g/mol
InChI Key: NGODTEODFLDQHP-UHFFFAOYSA-N
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Description

2-[(5-CYANO-6-OXO-4-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C18H15N3O3S This compound is notable for its unique structure, which includes a dihydropyrimidine core, a cyano group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-CYANO-6-OXO-4-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with thiourea and cyanoacetic acid under acidic conditions to form the dihydropyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-[(5-CYANO-6-OXO-4-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

2-[(5-CYANO-6-OXO-4-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-CYANO-6-OXO-4-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetic acid
  • 2-(4-(5-CN-2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)PhO)-N,N-diethylacetamide
  • 2-Mercapto-4-(4-methoxy-3-propoxyPh)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Uniqueness

What sets 2-[(5-CYANO-6-OXO-4-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxyphenyl group, in particular, enhances its potential interactions with biological targets, making it a compound of significant interest in medicinal chemistry .

Properties

Molecular Formula

C20H16N4O3S

Molecular Weight

392.4 g/mol

IUPAC Name

2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C20H16N4O3S/c1-27-15-9-7-14(8-10-15)22-17(25)12-28-20-23-18(13-5-3-2-4-6-13)16(11-21)19(26)24-20/h2-10H,12H2,1H3,(H,22,25)(H,23,24,26)

InChI Key

NGODTEODFLDQHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3

Origin of Product

United States

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